2-Vinylbenzaldehyde

Descripción general

Descripción

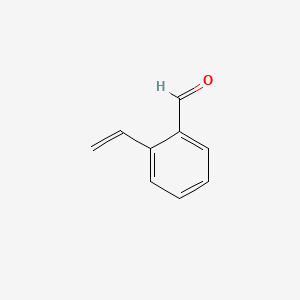

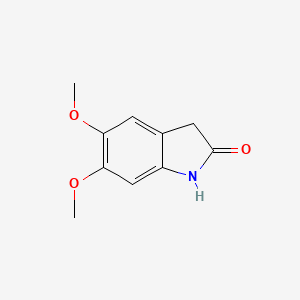

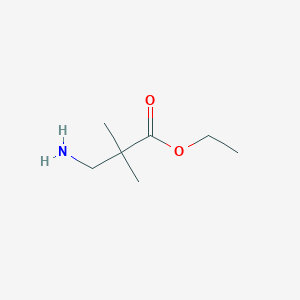

2-Vinylbenzaldehyde is an organic compound with the molecular formula C9H8O . It has a molecular weight of 132.16 and is a liquid at room temperature .

Synthesis Analysis

A metal-free method for the synthesis of indanones via the intramolecular hydroacylation of this compound has been developed . This method uses L-proline as an efficient and environmentally benign catalyst . The synthesis by the transition-metal-catalyzed intramolecular hydroacylation of this compound provides a more green synthetic pathway to indanone scaffolds with good to excellent yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to participate in the intramolecular hydroacylation reaction to synthesize indanones .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 232.5±19.0 °C at 760 mmHg, and a flash point of 111.4±7.7 °C . It has a molar refractivity of 43.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 127.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Polymer Carrier for Drug Delivery

2-Vinylbenzaldehyde has been utilized as a monomer in the creation of polymer carriers for drugs like benzocaine and procaine. These carriers facilitate controlled drug release, which is crucial for targeted and efficient drug delivery. The polymerization of vinylbenzaldehyde and the kinetics of drug release from these carriers have been extensively studied, providing insights into the potential applications in pharmaceutical formulations (Kolli, Montheard, & Vergnaud, 1992).

Synthesis of Substituted Benzo[b]carbazoles

In chemical synthesis, 2-vinylbenzaldehydes have been used in a palladium-catalyzed cascade annulation with indoles. This process efficiently produces substituted benzo[b]carbazoles, indicating its utility in organic synthesis and the potential for creating complex organic compounds (Li et al., 2019).

Development of Polymeric Nitrons

Vinylbenzaldehydes, including this compound, have been used in the synthesis of polymeric nitrons. These materials are studied for their properties post-irradiation, providing insights into their potential use in advanced materials and coatings. The research focuses on understanding the behavior of these polymers under different conditions (Heinenberg, Menges, Mittler, & Ritter, 2002).

Photoreactivity Studies

The photoreactivity of this compound has been a subject of study, particularly focusing on its dimerization and interactions with other molecules under irradiation. These studies are crucial for understanding the behavior of such compounds in light-sensitive applications (Kessar & Mankotia, 1993).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of indanones , which suggests that its targets could be enzymes or receptors involved in the biochemical pathways leading to indanones.

Mode of Action

It is known to participate in the intramolecular hydroacylation reaction during the synthesis of indanones . This suggests that it may interact with its targets by donating or accepting a proton, leading to changes in the conformation or activity of the target molecule.

Biochemical Pathways

2-Vinylbenzaldehyde is involved in the synthesis of indanones via the intramolecular hydroacylation reaction . Indanones are important scaffolds in medicinal chemistry and have been found in numerous bioactive compounds. Therefore, the action of this compound can affect the biochemical pathways leading to these compounds and their downstream effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

For instance, it has been used in the synthesis of the anti-Alzheimer’s drug donepezil .

Propiedades

IUPAC Name |

2-ethenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEJIZSVHGOKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182527, DTXSID001209788 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28272-96-0, 187960-19-6 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 2-vinylbenzaldehyde?

A1: this compound, with its unique structure containing both an aldehyde and a vinyl group, serves as a versatile building block in organic synthesis. It's frequently employed in the construction of various cyclic compounds. For example, it acts as a precursor in synthesizing indanones , benzo[b]carbazoles , and isoquinolones .

Q2: How does the structure of this compound enable these reactions?

A2: The proximity of the aldehyde and vinyl groups in this compound facilitates intramolecular reactions. This can be seen in the formation of indanones through intramolecular hydroacylation or the creation of benzannulated (Z)-cyclononenes via ring-closing metathesis, ultimately leading to tetrahydro-5H-benzo[c]fluorenes .

Q3: Can this compound be used to create polymers?

A3: Yes, the vinyl group in this compound allows for its polymerization, generating poly(vinylbenzaldehyde). This polymer can then react with primary amines, yielding polymeric Schiff bases .

Q4: What is the role of this compound in the synthesis of polymeric nitrons?

A4: this compound can be polymerized and subsequently reacted with N-isopropylhydroxylamine to produce polymeric nitrons. These nitrons are particularly interesting due to their ability to undergo intramolecular cyclization upon irradiation, forming oxaziridines .

Q5: What are the spectroscopic characteristics of this compound?

A5: While the provided research excerpts focus on the reactivity of this compound, its spectroscopic data, including molecular formula (C9H8O) and molecular weight (132.16 g/mol), can be easily determined. Detailed spectroscopic data like NMR and IR can be found in chemical databases and publications.

Q6: Can you provide an example of how metal catalysts are employed in reactions involving this compound?

A6: Palladium catalysts are highly effective in facilitating cascade annulation reactions between this compound and indoles, producing 6-(3-indolyl)benzo[b]carbazoles . This exemplifies the importance of metal catalysis in harnessing the reactivity of this compound for complex molecule synthesis.

Q7: Are there any known challenges or limitations associated with using this compound in synthesis?

A7: While this compound is a valuable building block, it's important to consider potential challenges. For instance, under flash vacuum pyrolysis, substituted benzo[c]thiopyran and thieno[2,3-c]thiopyran S,S-dioxides derived from this compound exhibit unexpected behavior, often not yielding the anticipated SO2 extrusion products . This highlights the need for careful consideration of reaction conditions and potential side reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)